molecular formula C17H26O B13662711 Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- CAS No. 96154-40-4

Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-

Cat. No.: B13662711
CAS No.: 96154-40-4
M. Wt: 246.4 g/mol
InChI Key: ITLMKEZZDGLMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-: is an organic compound with the molecular formula C17H26O It is characterized by the presence of a benzene ring substituted with a [(3,7-dimethyl-6-octenyl)oxy]methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl group and the 3,7-dimethyl-6-octenyl group. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:

    Reactants: Benzyl alcohol and 3,7-dimethyl-6-octen-1-ol

    Catalyst: Acid catalyst

    Reaction Medium: Solvent such as toluene

    Temperature Control: Maintained at optimal reaction temperature

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific active sites, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [[(3,7-dimethyl-6-octenyl)oxy]ethyl]-
  • Benzene, [[(3,7-dimethyl-6-octenyl)oxy]propyl]-
  • Benzene, [[(3,7-dimethyl-6-octenyl)oxy]butyl]-

Uniqueness

Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

96154-40-4

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enoxymethylbenzene

InChI

InChI=1S/C17H26O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3

InChI Key

ITLMKEZZDGLMPC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.